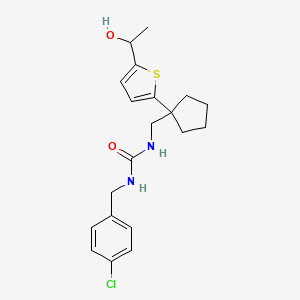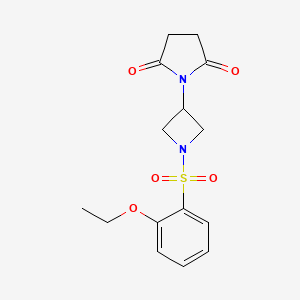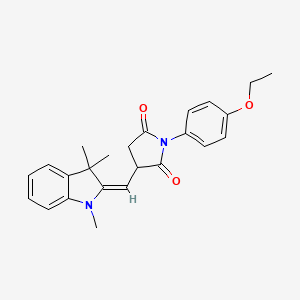![molecular formula C14H12N4O3 B2634090 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034325-50-1](/img/structure/B2634090.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” is a compound that contains a 1,2,3-triazine unit . This unit is part of a larger class of compounds known as triazolo-triazines, which are nitrogen-rich compounds that have gained significant interest due to their performance properties .
Synthesis Analysis
The synthesis of 1,2,3-triazines can be achieved through various methods. One such method involves the conversion of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions . Another method involves a novel Hofmann-type rearrangement .Molecular Structure Analysis
The molecular structure of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” is characterized by a fused triazole and triazine framework . This structure provides the molecule with a high nitrogen content, contributing to its high-energy storage and density .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazines are diverse. For instance, a concerted SNAr reaction of 5-bromo-1,2,3-triazines can provide 5-aryloxy-1,2,3-triazines . Additionally, 1,2,3-triazine 1-oxides can be formed by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds .Physical And Chemical Properties Analysis
Triazolo-triazine derivatives exhibit positive energy content and densities subject to the fused triazole and triazine framework and various functional groups . The designed compounds with –NHNO2, –ONO2, and –NO2 functional groups possess high detonation velocities, pressures, Gurney velocities, and power index .Aplicaciones Científicas De Investigación
Reactivity and Structural Analysis
- Ledenyova et al. (2018) investigated the reaction of related compounds, noting an ANRORC rearrangement and N-formylation in similar structures. They confirmed the structure of the resultant compounds through X-ray analysis, highlighting the complex reactions these compounds can undergo (I. V. Ledenyova et al., 2018).
Photodegradation Studies
- Research by Abdou et al. (1987) on Azinphos-ethyl, a compound with a similar structure, provided insights into its photodegradation in different solutions. The study isolated and characterized various photoproducts, enhancing understanding of the compound's stability under light exposure (W. M. Abdou et al., 1987).
Antibacterial, Antiurease, and Antioxidant Activities
- A study by Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant properties of derivatives of similar compounds. Their research indicated effective antiurease and antioxidant activities, suggesting potential biomedical applications (B. B. Sokmen et al., 2014).
Synthesis of Fused Heterocycles
- Ergun et al. (2014) reported on the synthesis of novel compounds, including derivatives similar to your compound of interest. They proposed a mechanism based on experimental and computational findings, contributing to the understanding of the synthetic pathways of these compounds (Merve Ergun et al., 2014).
Antimicrobial Activities
- Başoğlu et al. (2013) synthesized new derivatives and evaluated their antimicrobial activities. This research provides insights into the potential use of such compounds in combating microbial infections (Serap Başoğlu et al., 2013).
Crystal Structure and Hydrogen-Bonding Interactions
- Zhao and Zhou (2009) studied the crystal structure of a molecule with similar components, emphasizing the role of intermolecular hydrogen bonding. This research aids in understanding the molecular interactions and stability of these compounds (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Direcciones Futuras
The future directions for “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide” and similar compounds could involve further exploration of their energetic properties. Based on high nitrogen and energy content, performance parameters, and sensitivity data, these compounds show high potential to be used as energetic materials .
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter for memory and cognition .
Mode of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibits BuChE via a mixed-type inhibition mode .
Biochemical Pathways
The inhibition of AChE and BuChE by N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide affects the cholinergic pathway . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can potentially alleviate the symptoms of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
Result of Action
The molecular and cellular effects of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BuChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can potentially improve cognitive function in conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-13(10-5-8-21-9-10)15-6-7-18-14(20)11-3-1-2-4-12(11)16-17-18/h1-5,8-9H,6-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRVMIHYGWPSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2634014.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2634019.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)




![8-{[4-(Propan-2-yl)phenyl]methyl}-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2634026.png)
![1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2634027.png)

